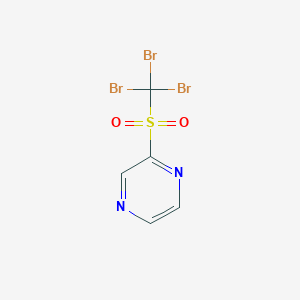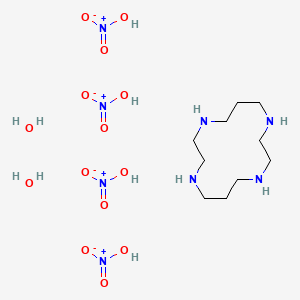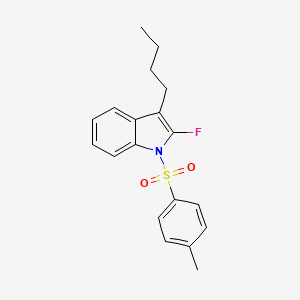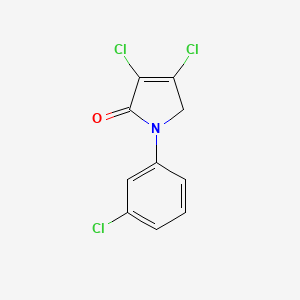
2,2'-Methylenebis(4-iodo-1H-pyrrole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(4-iodo-1H-pyrrole) is an organic compound that features two pyrrole rings connected by a methylene bridge, with each pyrrole ring substituted with an iodine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-iodo-1H-pyrrole) typically involves the reaction of pyrrole derivatives with iodine in the presence of a suitable oxidizing agent. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Industrial Production Methods
Industrial production methods for 2,2’-Methylenebis(4-iodo-1H-pyrrole) are not well-documented in the literature, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
2,2’-Methylenebis(4-iodo-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can remove the iodine substituents, leading to the formation of unsubstituted pyrroles.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,2’-Methylenebis(4-iodo-1H-pyrrole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism by which 2,2’-Methylenebis(4-iodo-1H-pyrrole) exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
2,2’-Methylenebis(5-iodo-4-methyl-1H-pyrrole-3-carboxylate): A similar compound with additional carboxylate groups, used in different synthetic applications.
2,2’-Methylenebis(3,4-dimethyl-5-pyrrolecarboxylate): Another derivative with methyl and carboxylate substitutions, offering different reactivity and applications.
Uniqueness
2,2’-Methylenebis(4-iodo-1H-pyrrole) is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
特性
CAS番号 |
560134-93-2 |
|---|---|
分子式 |
C9H8I2N2 |
分子量 |
397.98 g/mol |
IUPAC名 |
4-iodo-2-[(4-iodo-1H-pyrrol-2-yl)methyl]-1H-pyrrole |
InChI |
InChI=1S/C9H8I2N2/c10-6-1-8(12-4-6)3-9-2-7(11)5-13-9/h1-2,4-5,12-13H,3H2 |
InChIキー |
HFNHKROHSTVZKW-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1I)CC2=CC(=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12582374.png)

![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B12582386.png)


![Benzenesulfonamide, N-[(4-chlorophenyl)phenylmethyl]-4-methyl-](/img/structure/B12582402.png)
![7-Azabicyclo[2.2.1]heptane, 7-[[4-(hydroxymethyl)phenyl]sulfonyl]-](/img/structure/B12582417.png)
![2-Thiophenesulfonamide, 5-chloro-N-[(4-chlorophenyl)methyl]-4-nitro-](/img/structure/B12582420.png)

![4-(tert-Butoxycarbonyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-8-carboxylic acid](/img/structure/B12582438.png)

propanedinitrile](/img/structure/B12582462.png)

![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12582470.png)
